molecular formula C6H3IN2 B089190 3-Iodopyridine-4-carbonitrile CAS No. 10386-28-4

3-Iodopyridine-4-carbonitrile

Cat. No.: B089190
CAS No.: 10386-28-4
M. Wt: 230.01 g/mol
InChI Key: KMFIQUYSWTUCGD-UHFFFAOYSA-N
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Description

3-Iodopyridine-4-carbonitrile is an organic compound with the molecular formula C6H3IN2. It is a colorless crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide

Preparation Methods

The production of 3-Iodopyridine-4-carbonitrile involves several steps, each with its unique challenges . The synthetic route typically begins with the preparation of reactants, including iodine, acetonitrile, and a nitrile such as acrylonitrile. These reactants are dissolved in a solvent like water and mixed thoroughly. The next step is a condensation reaction, which is exothermic and involves the reaction of iodine and acetonitrile in the presence of a strong acid catalyst, such as sulfuric acid. This reaction must be carried out in a well-ventilated area due to the production of toxic gases like hydrogen iodide.

After the condensation reaction, the product is purified by washing with a solvent and then dried and filtered. The purified product undergoes hydrolysis using a strong acid like hydrochloric acid to convert it into a water-soluble form. The product is then extracted with a solvent such as ethyl acetate or dichloromethane, dried, and filtered to remove impurities. Finally, the product is crystallized by dissolving it in a solvent like acetonitrile or methylene chloride and allowing it to cool slowly. The resulting crystals are collected, washed, and dried to obtain pure this compound .

Chemical Reactions Analysis

3-Iodopyridine-4-carbonitrile undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, in substitution reactions, the iodine atom can be replaced by other functional groups using reagents like sodium hydroxide or potassium carbonate. Oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products .

Scientific Research Applications

3-Iodopyridine-4-carbonitrile is widely used in scientific research due to its versatility and unique properties. In chemistry, it serves as a key intermediate in the synthesis of various bioactive molecules. Its presence in compounds with antimicrobial and prion inhibition activities makes it valuable in medicinal chemistry. Additionally, it is used in the synthesis of pyridine alkaloids, which have applications in the treatment of cancer, microbial infections, and other disorders .

In biology, this compound is used as a building block for the synthesis of complex molecules that can interact with biological targets. Its ability to form stable complexes with metals makes it useful in the development of metal-based drugs and diagnostic agents. In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Iodopyridine-4-carbonitrile varies depending on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or proteins involved in disease pathways. For example, pyridine derivatives have been identified as mimetics of dominant-negative prion protein mutants, which inhibit prion replication in cultured cells. The molecular targets and pathways involved in its action depend on the specific bioactive molecule it is part of.

Comparison with Similar Compounds

3-Iodopyridine-4-carbonitrile can be compared with other iodopyridine derivatives, such as 2-Iodopyridine and 4-Iodopyridine . These compounds share similar chemical structures but differ in the position of the iodine atom on the pyridine ring. 2-Iodopyridine has the iodine atom at the second position, while 4-Iodopyridine has it at the fourth position. These positional differences can lead to variations in their chemical reactivity and biological activity .

This compound is unique due to its specific position of the iodine atom and the presence of a cyano group, which can influence its chemical properties and interactions with biological targets. This uniqueness makes it a valuable compound for various scientific research applications .

Conclusion

This compound is a versatile and valuable compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties and ability to undergo various reactions make it an important intermediate in the synthesis of bioactive molecules

Properties

IUPAC Name

3-iodopyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIQUYSWTUCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479394
Record name 3-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10386-28-4
Record name 3-Iodopyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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